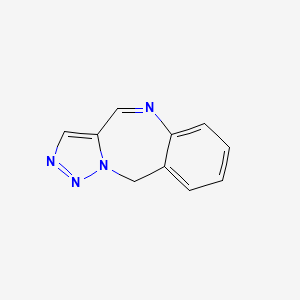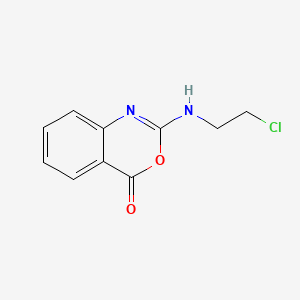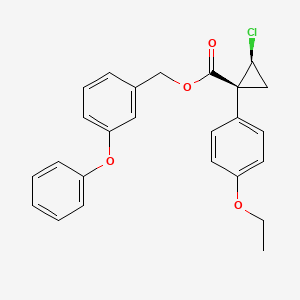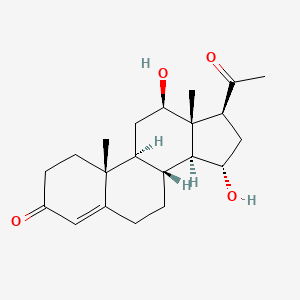
(12beta,15alpha)-12,15-Dihydroxypregn-4-ene-3,20-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(12beta,15alpha)-12,15-Dihydroxypregn-4-ene-3,20-dione is a steroid compound with the molecular formula C21H30O4. It is characterized by the presence of hydroxyl groups at the 12th and 15th positions and a double bond between the 4th and 5th carbon atoms. This compound is part of the pregnane family, which includes various biologically active steroids.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (12beta,15alpha)-12,15-Dihydroxypregn-4-ene-3,20-dione typically involves microbiological hydroxylation. For example, the hydroxylation of dehydroepiandrosterone (DHEA) by microorganisms such as Colletotrichum lini can produce this compound . The reaction conditions often include the use of co-solvents like methanol, ethanol, dimethyl sulfoxide (DMSO), glycerin, and Tween-80 to enhance substrate solubilization and provide a mild environment for the biocatalysts .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale biotransformation processes using optimized microbial strains. The use of resting cells of microorganisms like Colletotrichum lini in the presence of co-solvents can significantly increase the yield of the desired product .
化学反应分析
Types of Reactions
(12beta,15alpha)-12,15-Dihydroxypregn-4-ene-3,20-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones.
Reduction: The double bond between the 4th and 5th carbon atoms can be reduced to form a saturated compound.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can lead to the formation of 12-keto and 15-keto derivatives, while reduction of the double bond can produce a fully saturated pregnane derivative.
科学研究应用
(12beta,15alpha)-12,15-Dihydroxypregn-4-ene-3,20-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various steroid derivatives.
Biology: It serves as a model compound for studying steroid metabolism and enzyme activity.
Medicine: It has potential therapeutic applications due to its structural similarity to biologically active steroids.
Industry: It is used in the production of steroid-based pharmaceuticals and other bioactive compounds.
作用机制
The mechanism of action of (12beta,15alpha)-12,15-Dihydroxypregn-4-ene-3,20-dione involves its interaction with specific molecular targets and pathways. The hydroxyl groups at the 12th and 15th positions play a crucial role in its biological activity. These hydroxyl groups can form hydrogen bonds with target proteins, influencing their function and activity. The compound may also interact with steroid receptors, modulating gene expression and cellular responses .
相似化合物的比较
Similar Compounds
Dehydroepiandrosterone (DHEA): A precursor in the synthesis of (12beta,15alpha)-12,15-Dihydroxypregn-4-ene-3,20-dione.
7alpha,15alpha-Dihydroxy-5-androsten-17-one: Another hydroxylated steroid with similar structural features.
12beta-Hydroxysteroid dehydrogenase: An enzyme involved in the metabolism of hydroxylated steroids.
Uniqueness
This compound is unique due to the specific positions of its hydroxyl groups and the presence of a double bond between the 4th and 5th carbon atoms. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
599-14-4 |
|---|---|
分子式 |
C21H30O4 |
分子量 |
346.5 g/mol |
IUPAC 名称 |
(8R,9S,10R,12R,13S,14S,15S,17S)-17-acetyl-12,15-dihydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H30O4/c1-11(22)15-9-17(24)19-14-5-4-12-8-13(23)6-7-20(12,2)16(14)10-18(25)21(15,19)3/h8,14-19,24-25H,4-7,9-10H2,1-3H3/t14-,15-,16+,17+,18-,19-,20+,21+/m1/s1 |
InChI 键 |
LCDAMWASKLSANR-VJKOAXELSA-N |
手性 SMILES |
CC(=O)[C@H]1C[C@@H]([C@@H]2[C@@]1([C@@H](C[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)O)C)O |
规范 SMILES |
CC(=O)C1CC(C2C1(C(CC3C2CCC4=CC(=O)CCC34C)O)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


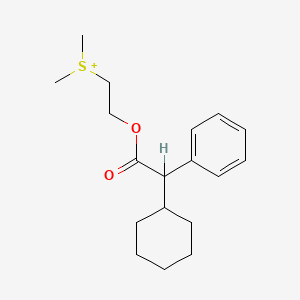
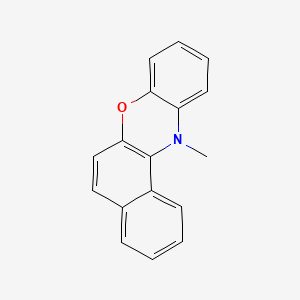
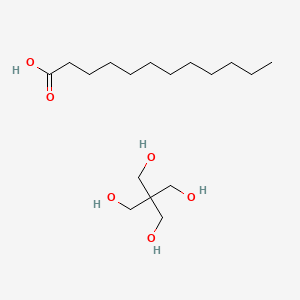
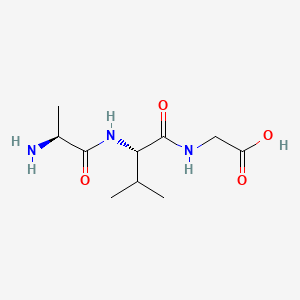
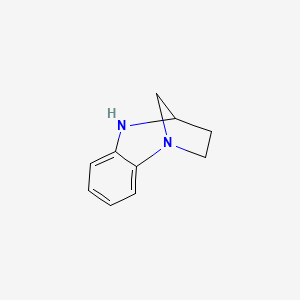
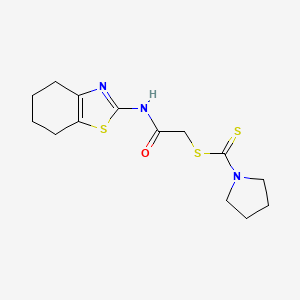
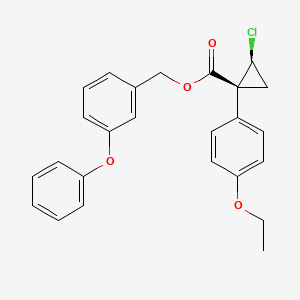
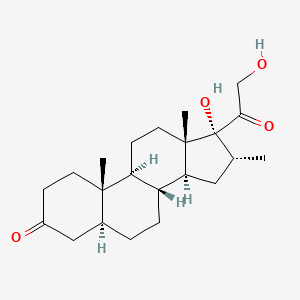
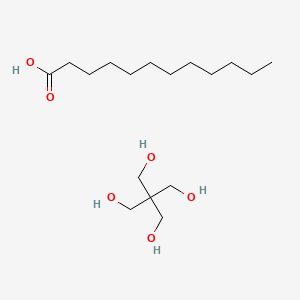
![4-[(4-Amino-2,6-dimethylphenyl)methyl]-3,5-dimethylaniline](/img/structure/B12809926.png)
